molecular formula C14H25NO3 B1376938 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1357352-29-4

1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Cat. No. B1376938
CAS RN: 1357352-29-4
M. Wt: 255.35 g/mol
InChI Key: IATHSOHEOHVFKP-UHFFFAOYSA-N
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Description

1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (or HADTB) is an organic compound that is used in a variety of scientific research applications. It is a member of the spirocyclic compounds, which are cyclic compounds with two or more rings connected by a single atom or group of atoms. HADTB is a colorless, crystalline solid with a molecular formula of C11H18O4 and a molecular weight of 218.26 g/mol. This compound has been extensively studied for its various properties and applications, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • Development of Spirocyclic Compounds : Moskalenko and Boev (2012) reported on the synthesis of spirocyclic 3-oxotetrahydrofurans, using tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as an intermediate. Their work demonstrates the compound's role in the preparation of biologically active heterocyclic compounds through reactions with N,N-dimethylformamide dimethyl acetal (Moskalenko & Boev, 2012).

  • Assignment of Absolute Configuration : Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds. This study exemplifies the application of advanced spectroscopic techniques to determine the structural nuances of spirocyclic derivatives (Jakubowska et al., 2013).

Molecular Structure and Characterization

  • X-ray Diffraction Analysis : Moriguchi et al. (2014) synthesized a related chiral cyclic amino acid ester and determined its structure using single crystal X-ray diffraction analysis. This work highlights the importance of precise structural determination in understanding the molecular geometry and potential reactivity of such compounds (Moriguchi et al., 2014).

Applications in Polymer and Material Science

  • Polysilsesquioxanes with Carboxylate Functionalities : Rahimian, Loy, and Wheeler (2002) discussed the synthesis of high molecular weight polysilsesquioxanes incorporating tert-butyl ester groups, derived from organotrialkoxysilanes. Their research underscores the potential use of such structures in scavenging heavy metals, showcasing the compound's relevance in the development of functional materials (Rahimian, Loy, & Wheeler, 2002).

properties

IUPAC Name

tert-butyl 4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOHEOHVFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

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